molecular formula C20H16N6O4S B3296012 N-(2-methoxyphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891121-79-2

N-(2-methoxyphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3296012
CAS No.: 891121-79-2
M. Wt: 436.4 g/mol
InChI Key: QHKXIVMQGKVEFD-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:

  • Position 6 substitution: A 3-nitrophenyl group, introducing electron-withdrawing effects.
  • Position 3 substitution: A sulfanyl (-S-) linker connected to an acetamide group.
  • Acetamide moiety: Substituted with a 2-methoxyphenyl group, contributing steric bulk and moderate lipophilicity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4S/c1-30-17-8-3-2-7-16(17)21-19(27)12-31-20-23-22-18-10-9-15(24-25(18)20)13-5-4-6-14(11-13)26(28)29/h2-11H,12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKXIVMQGKVEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below compares substituents and molecular properties of the target compound with analogs from the evidence:

Compound Name Position 6 Substituent Acetamide Substituent Molecular Weight Key References
Target Compound 3-Nitrophenyl 2-Methoxyphenyl ~452.43 g/mol* N/A
2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Fluorophenyl 4-Trifluoromethoxyphenyl ~504.45 g/mol
2-{[6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide Benzodioxol-5-yl 2-Methoxyphenylmethyl ~491.49 g/mol
N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide Thiophen-2-yl 2-Methoxyphenylethyl ~463.54 g/mol

*Calculated based on analogous structures.

Key Observations :

  • Electron Effects : The 3-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to 4-fluorophenyl (moderate electron-withdrawing) or thiophenyl (electron-rich) .
  • Lipophilicity : The 2-methoxyphenyl acetamide group in the target compound likely increases logP compared to polar substituents like trifluoromethoxy .
  • Steric Bulk: Benzodioxol and thiophenyl groups at Position 6 introduce planar vs. non-planar steric effects, influencing binding pocket interactions .

Contrasts :

  • The nitro group in the target compound may require controlled reaction conditions to avoid reduction or side reactions, unlike less reactive substituents like fluorine .

Physicochemical Properties

  • Stability : Nitro groups are prone to photodegradation, necessitating formulation adjustments compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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